(7-Chloro-9,9-dimethyl-9H-fluoren-2-YL)boronic acid
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Overview
Description
(7-Chloro-9,9-dimethyl-9H-fluoren-2-YL)boronic acid is a boronic acid derivative with the molecular formula C15H14BClO2 and a molecular weight of 272.5345 . This compound is primarily used in organic synthesis and medicinal chemistry as an intermediate. It is known for its role in various coupling reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-9,9-dimethyl-9H-fluoren-2-YL)boronic acid typically involves the use of 9,9-dimethyl-2-bromo-fluorene as a starting material. The bromine atom is removed using a strong base such as n-butyllithium to form the corresponding phenyl lithium reagent. This intermediate is then reacted with trimethyl borate or triisopropyl borate, followed by acidification to yield the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-9,9-dimethyl-9H-fluoren-2-YL)boronic acid undergoes various types of reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
(7-Chloro-9,9-dimethyl-9H-fluoren-2-YL)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in developing biologically active molecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of (7-Chloro-9,9-dimethyl-9H-fluoren-2-YL)boronic acid involves its ability to form stable complexes with various metal catalysts. These complexes facilitate the formation of carbon-carbon bonds through coupling reactions. The boronic acid group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid: Similar structure but with a bromine atom instead of chlorine.
(9,9-Dimethyl-9H-fluoren-2-yl)boronic Acid: Lacks the chlorine substituent.
Uniqueness
(7-Chloro-9,9-dimethyl-9H-fluoren-2-YL)boronic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
851119-06-7 |
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Molecular Formula |
C15H14BClO2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(7-chloro-9,9-dimethylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C15H14BClO2/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,18-19H,1-2H3 |
InChI Key |
AIJBNWBZEZTIOX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)Cl)(O)O |
Origin of Product |
United States |
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